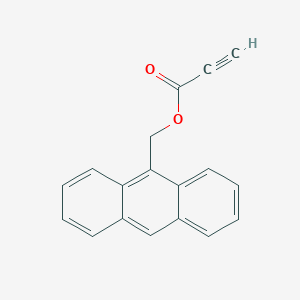![molecular formula C4H14N4O4S3 B14476421 [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane CAS No. 66090-57-1](/img/structure/B14476421.png)
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane is a complex organosulfur compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane typically involves the reaction of dimethylsulfamoyl chloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient cooling systems to maintain the required reaction temperature. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells.
類似化合物との比較
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methanesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
Sulfanilamide: An antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its multiple sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications.
特性
CAS番号 |
66090-57-1 |
|---|---|
分子式 |
C4H14N4O4S3 |
分子量 |
278.4 g/mol |
IUPAC名 |
[(dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane |
InChI |
InChI=1S/C4H14N4O4S3/c1-7(2)14(9,10)5-13-6-15(11,12)8(3)4/h5-6H,1-4H3 |
InChIキー |
PLJBFHDCNXJYTC-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NSNS(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




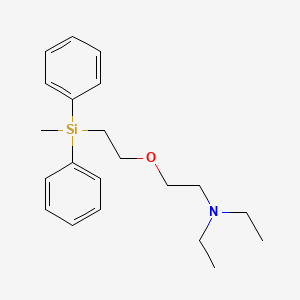
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
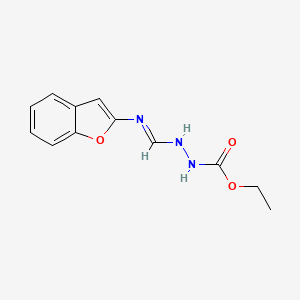

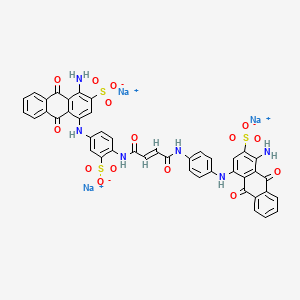
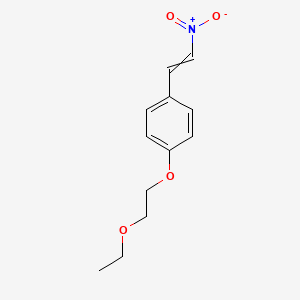


![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
